methyl (2E)-[2-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate
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Overview
Description
METHYL 2-[(5E)-2-[(2-METHYLPHENYL)HYDRAZIDO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE is a complex organic compound featuring a thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(5E)-2-[(2-METHYLPHENYL)HYDRAZIDO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE typically involves the reaction of 2-methylphenylhydrazine with thiosemicarbazide under specific conditions to form the hydrazido intermediate. This intermediate is then reacted with methyl acetoacetate in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can also be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(5E)-2-[(2-METHYLPHENYL)HYDRAZIDO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives .
Scientific Research Applications
METHYL 2-[(5E)-2-[(2-METHYLPHENYL)HYDRAZIDO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of METHYL 2-[(5E)-2-[(2-METHYLPHENYL)HYDRAZIDO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can lead to the disruption of key biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
METHYL 2-[(5E)-2-[(2-METHYLPHENYL)HYDRAZIDO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE is unique due to its specific hydrazido and thiazole functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .
Biological Activity
Methyl (2E)-[2-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties supported by diverse research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a hydrazone linkage, and a methyl group that potentially enhances its biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of thiazole derivatives, including those similar to this compound. For instance, compounds with similar thiazole structures exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) values for thiazole derivatives ranged from 0.004 to 0.06 mg/mL against pathogens like E. coli and Staphylococcus aureus .
- The most sensitive bacterium was identified as Enterobacter cloacae, while E. coli showed resistance .
Anticancer Activity
Thiazole derivatives have been explored for their anticancer potential due to their ability to inhibit tumor cell growth. The presence of electron-donating groups like methyl on the phenyl ring is believed to enhance cytotoxicity.
Research Insights:
- A study reported that thiazole-based compounds demonstrated cytotoxic effects with IC50 values less than that of standard chemotherapeutics like doxorubicin .
- Specific analogues showed selectivity towards cancer cell lines such as HT29 (colorectal cancer) and U251 (glioblastoma) with IC50 values ranging from 10 to 30 µM .
The mechanisms underlying the biological activity of this compound may involve:
- Enzyme Inhibition : Similar compounds have been found to inhibit key enzymes involved in bacterial cell wall synthesis.
- Cell Cycle Arrest : Thiazole derivatives may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Case Study 1: Antibacterial Activity
A recent investigation into thiazole derivatives revealed that specific compounds exhibited superior antibacterial properties compared to traditional antibiotics like ampicillin. This study highlighted the potential for developing new antibacterial agents based on thiazole scaffolds.
Case Study 2: Anticancer Efficacy
In vitro studies on this compound analogues indicated promising results against various cancer cell lines. The presence of specific substituents on the thiazole ring was correlated with enhanced cytotoxicity.
Summary Table of Biological Activities
Activity Type | MIC Range (mg/mL) | IC50 Range (µM) | Sensitive Pathogen/Cancer Cell |
---|---|---|---|
Antibacterial | 0.004 - 0.06 | N/A | Enterobacter cloacae |
Anticancer | N/A | <30 | HT29, U251 |
Properties
Molecular Formula |
C14H13N3O4S |
---|---|
Molecular Weight |
319.34 g/mol |
IUPAC Name |
methyl (2E)-2-[(2E)-2-[(2-methylbenzoyl)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene]acetate |
InChI |
InChI=1S/C14H13N3O4S/c1-8-5-3-4-6-9(8)12(19)16-17-14-15-13(20)10(22-14)7-11(18)21-2/h3-7H,1-2H3,(H,16,19)(H,15,17,20)/b10-7+ |
InChI Key |
QCJDJUOPKBCPSU-JXMROGBWSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/2\NC(=O)/C(=C\C(=O)OC)/S2 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=C2NC(=O)C(=CC(=O)OC)S2 |
Origin of Product |
United States |
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